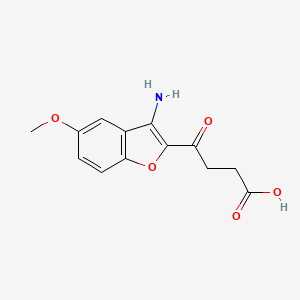
4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid is a complex organic compound with the molecular formula C13H13NO5 This compound features a benzofuran ring substituted with an amino group and a methoxy group, along with a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring is formed through cyclization reactions.
Introduction of Amino and Methoxy Groups: The amino and methoxy groups are introduced via substitution reactions, often using reagents like methanol and ammonia.
Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate: A closely related compound with similar structural features.
3-Amino-5-methoxybenzofuran: Lacks the butanoic acid side chain but shares the benzofuran core.
5-Methoxy-2-benzofuranamine: Similar to the target compound but with different substitution patterns.
Uniqueness
4-(3-Amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-7-2-4-10-8(6-7)12(14)13(19-10)9(15)3-5-11(16)17/h2,4,6H,3,5,14H2,1H3,(H,16,17) |
InChI Key |
PIJNRYNUEDQGSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















